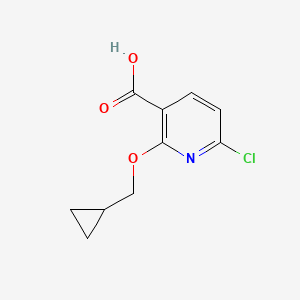
6-Chloro-2-(cyclopropylmethoxy)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(cyclopropylmethoxy)nicotinic acid is a chemical compound with the molecular formula C10H10ClNO3 and a molecular weight of 227.64 g/mol It is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 6th position and a cyclopropylmethoxy group at the 2nd position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(cyclopropylmethoxy)nicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-chloronicotinic acid.
Etherification: The 6-chloronicotinic acid undergoes etherification with cyclopropylmethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-(cyclopropylmethoxy)nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring.
Esterification and Amidation: The carboxylic acid group can form esters and amides under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve organic solvents and bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Amidation: Amines and coupling agents like dicyclohexylcarbodiimide (DCC) are utilized.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidized products may include pyridine N-oxides.
Reduction: Reduced products may include dihydropyridine derivatives.
Esterification and Amidation: Esters and amides of this compound.
Aplicaciones Científicas De Investigación
6-Chloro-2-(cyclopropylmethoxy)nicotinic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting nicotinic acetylcholine receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: It may be used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(cyclopropylmethoxy)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound may act as an agonist or antagonist, modulating the receptor’s activity and influencing downstream signaling pathways. This modulation can lead to various physiological effects, depending on the receptor subtype and tissue distribution .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloronicotinic Acid: Similar structure but lacks the cyclopropylmethoxy group.
2-(Cyclopropylmethoxy)nicotinic Acid: Similar structure but lacks the chlorine atom at the 6th position.
Nicotinic Acid Derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness
6-Chloro-2-(cyclopropylmethoxy)nicotinic acid is unique due to the combination of the chlorine atom and the cyclopropylmethoxy group, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .
Propiedades
Fórmula molecular |
C10H10ClNO3 |
|---|---|
Peso molecular |
227.64 g/mol |
Nombre IUPAC |
6-chloro-2-(cyclopropylmethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO3/c11-8-4-3-7(10(13)14)9(12-8)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14) |
Clave InChI |
MWLQMVWBCPHSBI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=C(C=CC(=N2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















